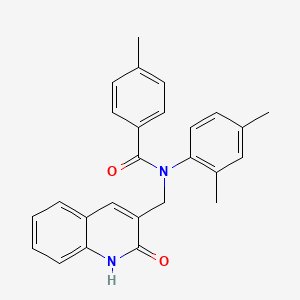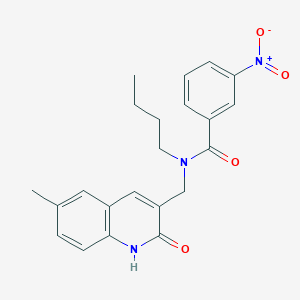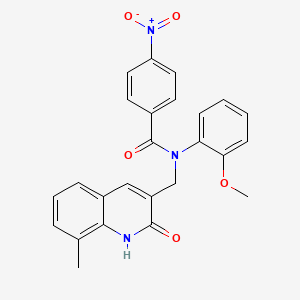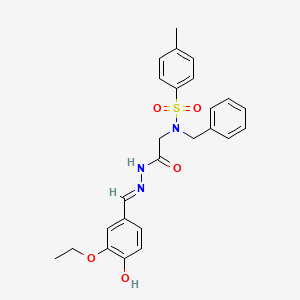![B7690099 1-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 158536-07-3](/img/new.no-structure.jpg)
1-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which combines a thiophene ring with a triazoloquinoxaline moiety. The presence of these rings endows the compound with a range of biological activities, making it a valuable candidate for various scientific research applications.
Méthodes De Préparation
The synthesis of 1-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Quinoxaline Core: The synthesis begins with the formation of the quinoxaline core. This is achieved by reacting o-phenylenediamine with an appropriate dicarbonyl compound, such as glyoxal, under acidic conditions to yield quinoxaline.
Introduction of Triazole Ring: The quinoxaline intermediate is then subjected to a cyclization reaction with a suitable azide source, such as sodium azide, to form the triazole ring. This step is typically carried out under reflux conditions in the presence of a solvent like ethanol.
Thiophene Substitution: Finally, the thiophene ring is introduced through a nucleophilic substitution reaction. This involves reacting the triazoloquinoxaline intermediate with a thiophene derivative, such as thiophene-2-carboxylic acid, in the presence of a base like potassium carbonate.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Analyse Des Réactions Chimiques
1-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically targets the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions may reduce the triazole ring or the quinoxaline core, depending on the reaction conditions.
Substitution: Nucleophilic substitution reactions can be performed on the quinoxaline core or the thiophene ring. Common reagents for these reactions include halides and organometallic compounds.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures. This can be achieved using reagents like phosphorus oxychloride or sulfuric acid.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the triazole ring may yield dihydrotriazoles.
Applications De Recherche Scientifique
1-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antiviral and antimicrobial agent.
Cancer Research: The compound has been investigated for its anticancer properties.
Biological Studies: The compound is used as a molecular probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline involves multiple molecular targets and pathways:
DNA Intercalation: The compound intercalates with DNA, disrupting the normal function of the DNA molecule and inhibiting the proliferation of cancer cells.
Enzyme Inhibition: The compound has been shown to inhibit various enzymes, including those involved in the biosynthesis of nucleic acids and proteins.
Receptor Binding: The compound binds to specific receptors on the surface of cells, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound lacks the thiophene ring but retains the triazoloquinoxaline core.
[1,2,4]Triazolo[4,3-c]quinazolines: These compounds have a similar triazole ring but differ in the structure of the fused ring system.
Imiquimod: This compound is structurally similar to this compound and is used in the treatment of skin cancers.
Propriétés
Numéro CAS |
158536-07-3 |
|---|---|
Clé InChI |
NEOBUVIDDJJGHL-UHFFFAOYNA-N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenoxy)-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7690046.png)
![4-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690048.png)
![N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-fluorobenzamide](/img/structure/B7690056.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7690061.png)

![4-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690068.png)

![N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dimethoxybenzamide](/img/structure/B7690080.png)
![4-methoxy-N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B7690093.png)

![1-[3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-methylpiperazine](/img/structure/B7690112.png)
![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B7690113.png)
![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B7690133.png)
